Methyldioxirane

Description

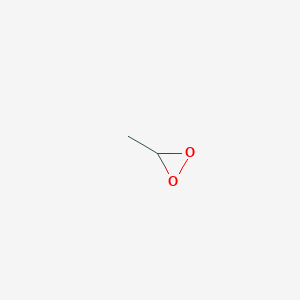

Structure

3D Structure

Properties

CAS No. |

70308-85-9 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

60.05 g/mol |

IUPAC Name |

3-methyldioxirane |

InChI |

InChI=1S/C2H4O2/c1-2-3-4-2/h2H,1H3 |

InChI Key |

NOZLREUTKGWBPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1OO1 |

Origin of Product |

United States |

Spectroscopic Elucidation and Characterization of Methyldioxirane and Transient Intermediates

Advanced Spectroscopic Techniques for Direct Detection and Characterization

A suite of advanced spectroscopic methods has been employed to identify and study methyldioxirane and associated Criegee intermediates. Each technique offers unique insights into the molecular properties of these transient species.

Ultraviolet (UV) spectroscopy has been a key tool in the study of dioxiranes. For dithis compound (B1199080), a pale yellow solution, a UV absorption maximum is observed at 335 nm, with a broad tail extending to 450 nm. smu.edu The UV spectrum of this compound, (CH3)2CO2, has also been reported. aip.orgaip.org This technique is sensitive enough to monitor the decomposition kinetics of these compounds. smu.edu In studies of more complex Criegee intermediates, UV absorption spectroscopy has been used to distinguish between different conformers based on their distinct spectral features and reactivity. aip.org For instance, the less reactive syn-CH3CHOO conformer shows a maximum absorption near 320 nm, while the more reactive anti-CH3CHOO conformer has a maximum near 370 nm. aip.org

Infrared (IR) absorption spectroscopy provides detailed information about the vibrational modes of molecules, offering a "fingerprint" for their identification. While the IR spectrum of this compound itself has been a subject of theoretical predictions to aid in its identification, experimental studies have successfully characterized related species. nih.gov For instance, the transient IR absorption spectrum of the simplest Criegee intermediate, CH2OO, was recorded using a step-scan Fourier-transform infrared (FTIR) spectrometer, showing a characteristic O-O stretching mode near 908 cm⁻¹. aip.org The IR spectra of the syn and anti conformers of the methyl-substituted Criegee intermediate, CH3CHOO, have also been identified, revealing complex vibrational structures due to the presence of two conformers and low-energy torsional modes. nih.gov More recently, conformer-specific IR spectroscopy has been applied to cationic Criegee intermediates, such as syn- and anti-CH3CHOO⁺, providing insights into their distinct unimolecular reaction pathways. researchgate.netresearchgate.net

Photoionization mass spectrometry (PIMS) is a powerful technique for identifying reaction products and intermediates by ionizing them with high-energy photons and then separating them based on their mass-to-charge ratio. This method has been instrumental in detecting dioxirane (B86890) as a product in the low-temperature reaction of ozone with ethylene. researchgate.net PIMS, particularly using tunable vacuum-ultraviolet (VUV) synchrotron radiation, allows for isomer-resolved detection, which is crucial for distinguishing between species like this compound and its isomers, such as Criegee intermediates. nycu.edu.twosti.gov For example, the methyl-substituted Criegee intermediate, CH3CHOO, was detected using a photoionization mass spectrometer, which allowed for the identification of its syn and anti conformers based on their different ionization energies. aip.org

Microwave and submillimeter-wave spectroscopy provide highly precise measurements of rotational transitions, enabling the determination of detailed molecular structures, bond lengths, and bond angles. While the rotational spectrum of this compound has not been measured, this technique has been successfully applied to its parent compound, dioxirane (H2COO). researchgate.netaip.orgmit.edu The synthesis and measurement of various isotopic forms of dioxirane allowed for a precise structural determination, revealing an O-O bond length of 1.516 Å. researchgate.netwikipedia.org This technique has also been crucial in the first direct detection of the simplest Criegee intermediate, CH2OO, in the gas-phase ozonolysis of ethene, confirming its zwitterionic nature. aip.orgmit.edu

Spectroscopic Signatures of this compound and its Isomers

The spectroscopic signatures of this compound and its isomers, particularly the Criegee intermediates, are key to their identification and differentiation. Theoretical calculations often play a crucial role in predicting and interpreting these spectra.

For this compound, theoretical predictions of its vibrational wavenumbers and intensities are used to guide experimental searches. nih.gov The cationic form of methyl dioxirane has been studied, and its unimolecular decomposition pathways, yielding fragment ions at m/z = 43 and m/z = 15, have been mapped out. researchgate.net

The isomers of this compound, the syn- and anti-CH3CHOO Criegee intermediates, have distinct spectroscopic features. The anti-CH3CHOO conformer is predicted to isomerize to this compound. osti.govacs.org Their infrared spectra are complex due to the presence of two conformers and associated "hot bands" from low-frequency vibrations. nih.gov Theoretical calculations have been essential in assigning the observed spectral features to the correct conformer. nih.gov For instance, the more stable syn-CH3CHOO conformer has predicted intense IR absorptions at different wavenumbers than the anti-CH3CHOO conformer. nih.gov

Identification of Labile Intermediates in Dioxirane-Mediated Reactions

The identification of transient or labile intermediates is crucial for understanding the mechanisms of dioxirane-mediated reactions. These short-lived species are often challenging to detect directly but provide key insights into reaction pathways. Various spectroscopic techniques, often in combination with theoretical calculations, have been employed to characterize these fleeting molecules.

One of the most significant and well-studied classes of intermediates in reactions involving dioxiranes are Criegee intermediates, also known as carbonyl oxides. acs.orgresearchgate.net These species are formed in the ozonolysis of alkenes and are isomers of dioxiranes. acs.orgsoton.ac.uk Recent advancements have allowed for their generation through alternative synthetic routes, such as the UV irradiation of diiodoalkanes in the presence of oxygen, facilitating their detection by various spectroscopic methods. acs.orgresearchgate.net

In the context of this compound reactions, the identification of labile intermediates often involves trapping experiments or direct spectroscopic observation under specific conditions, such as in cryogenic matrices. For instance, in the oxidation of sulfides, a persulfoxide intermediate has been proposed. colab.ws

The reaction of dithis compound with various substrates has been studied to elucidate the nature of the intermediates formed. In the oxidation of alcohols, for example, the reaction is believed to proceed through a highly polar asynchronous transition state, which can lead to either a concerted oxygen insertion or the formation of a radical pair. researchgate.net

Spectroscopic techniques play a pivotal role in identifying these intermediates. For example, ¹H NMR spectroscopy has been used to monitor the reactions of dithis compound with organosulfur compounds, allowing for the observation of both products and the decomposition of labile intermediates. nih.gov In other systems, techniques like photoionization mass spectrometry and cavity ringdown ultraviolet absorption spectroscopy have been instrumental in characterizing Criegee intermediates. soton.ac.uk

Computational chemistry provides a powerful complementary tool to experimental studies. Quantum chemical calculations can predict the structures, energies, and spectroscopic properties of potential intermediates, aiding in the interpretation of experimental data. soton.ac.ukresearchgate.net For example, density functional theory (DFT) calculations have been used to investigate the structure and stability of dimesityldioxirane and its precursor carbonyl oxide. smu.edu

The table below summarizes some of the key labile intermediates identified in dioxirane-mediated reactions and the methods used for their characterization.

| Intermediate | Precursor/Reaction | Method of Identification/Characterization | Key Findings |

| Criegee Intermediates (Carbonyl Oxides) | Ozonolysis of alkenes; Photolysis of diiodoalkanes with O₂ | Photoionization Mass Spectrometry, UV-Vis, IR, Microwave Spectroscopy, Quantum Chemical Calculations | Identified as key reactive intermediates in atmospheric chemistry and various oxidation reactions. acs.orgsoton.ac.ukresearchgate.net |

| Persulfoxide | Oxidation of sulfides with dioxiranes | Proposed intermediate based on reaction mechanisms. colab.ws | A labile, metastable sulfur-based peroxide. colab.ws |

| Radical Pair (Alkyl radical + α-hydroxyalkoxyl radical) | Oxidation of alcohols with dithis compound | Inferred from kinetic data and theoretical calculations. researchgate.net | Forms from a common, highly polar asynchronous transition state. researchgate.net |

| Dimesityl Ketone O-oxide | Oxidation of dimesitylcarbene | NMR Spectroscopy | Stable at -50 °C in solution, allowing for detailed structural and stability studies. smu.edu |

| cyclic-CF₃CH(OO) (Dioxirane) | Isomerization of CF₃C(H)OO | IR and UV-Vis Spectroscopy in an Ar-matrix | Rearranges from the Criegee intermediate upon long-wavelength irradiation. researchgate.net |

The study of these labile intermediates is an active area of research, with ongoing efforts to develop more sensitive detection methods and to further understand the complex reaction pathways involved in dioxirane chemistry. yale.edu The insights gained from these studies are not only of fundamental chemical interest but also have implications for atmospheric chemistry and the development of new synthetic methodologies. researchgate.net

Mechanistic Investigations of Methyldioxirane Reactions

Unimolecular Decomposition Pathways of Methyldioxirane

The inherent strain and weak peroxide bond in the dioxirane (B86890) ring make it susceptible to unimolecular decomposition. The specific pathways and their activation barriers are highly dependent on the nature of the substituents on the ring.

One of the primary decomposition routes for substituted dioxiranes is isomerization. In this pathway, the dioxirane rearranges to a more stable isomeric form, such as an ester. For instance, the thermal decomposition of dithis compound (B1199080) (DMDO) at room temperature leads to its conversion to acetone (B3395972) acs.org. A clear example of isomerization to an ester is observed with methyl(trifluoromethyl)dioxirane (B1250162). Upon storage, this compound decomposes mainly into methyl trifluoroacetate and trifluoroacetic acid acs.org.

The formation of dioxiranes is often in competition with their isomerization and decay. Criegee intermediates, for example, can undergo a slow ring-closure to form a dioxirane or a rapid ring-closure to produce a dioxole, highlighting the delicate balance between formation and isomerization pathways swarthmore.edu. The most favorable reaction for some Criegee intermediates is the isomerization between cis and trans conformations, which occurs much faster than the unimolecular decay reactions to form dioxiranes swarthmore.edu.

Beyond simple isomerization, radical-mediated pathways contribute significantly to the decomposition of dioxiranes. A key process is the homolysis of the weak O-O bond, which can lead to the formation of a bis(oxyl)diradical lboro.ac.uk. Some researchers have proposed that dithis compound exists in equilibrium with this diradical species, which may be involved in subsequent reactions lboro.ac.uk.

This "oxygen rebound" mechanism involves the molecule-induced homolysis of the O-O bond, leading to the formation and subsequent recombination of a radical pair within a solvent cage acs.org. Experimental evidence supporting a free-radical mechanism includes the formation of bromoalkanes when alkanes are oxidized by dithis compound in the presence of CCl₃Br, and the influence of molecular oxygen and radical inhibitors on the reaction efficiency acs.org.

The stability of the dioxirane ring and its propensity for decomposition are strongly influenced by the electronic nature of its substituents. Electron-withdrawing groups tend to destabilize the ring, increasing the rate of decomposition.

A stark comparison can be made between dithis compound (DMDO) and methyl(trifluoromethyl)dioxirane. DMDO is relatively stable, with solutions in acetone showing a decrease in concentration from 72 mM to 40 mM over 12 months when stored at -20 °C acs.org. In contrast, methyl(trifluoromethyl)dioxirane exhibits very low stability; it undergoes 6% decomposition after 48 hours at −20 °C and a 30% loss after 120 hours at 0 °C acs.org. This highlights the significant destabilizing effect of the electron-withdrawing trifluoromethyl group on the dioxirane ring.

| Dioxirane | Storage Conditions | Observed Decomposition | Primary Decomposition Products |

|---|---|---|---|

| Dithis compound (DMDO) | -20 °C | ~44% loss over 12 months | Acetone |

| Methyl(trifluoromethyl)dioxirane | -20 °C | 6% loss after 48 hours | Methyl trifluoroacetate, Trifluoroacetic acid |

| Methyl(trifluoromethyl)dioxirane | 0 °C | 30% loss after 120 hours | Methyl trifluoroacetate, Trifluoroacetic acid |

Bimolecular Oxygen Transfer (OAT) Reactions

Dioxiranes are highly effective reagents for the transfer of an oxygen atom to a wide range of organic substrates, including alkenes, heteroatoms, and C-H bonds wikipedia.org. The mechanism of this bimolecular process has been a subject of considerable debate.

Overwhelming evidence from linear free energy relationship studies demonstrates that dioxiranes act as electrophilic oxidants orgsyn.org. The reaction rate is significantly faster for electron-rich substrates compared to electron-poor ones wikipedia.org. This electrophilicity is attributed to the presence of a low-lying antibonding σ*-like orbital associated with the O-O bond acs.org.

Investigations into the oxidation of para-substituted N,N-dimethylanilines with dithis compound yielded a Hammett relationship with a ρ value of -1.0, confirming that the reaction is favored by electron-donating groups on the substrate and is electrophilic in nature lboro.ac.uklboro.ac.uk. This electrophilic character means that in complex molecules like protected amino acids, the side groups are more probable points of attack than the weaker α-C-H bonds acs.orgacs.org.

The precise mechanism of oxygen transfer from dioxiranes has been a topic of extensive research, with evidence supporting both concerted and stepwise pathways.

Concerted Mechanism: For epoxidation reactions, a concerted mechanism involving a "spiro" or "butterfly" transition state is widely supported lboro.ac.ukwikipedia.org. This model is consistent with the observed retention of the alkene's configuration in the final epoxide product, which rules out the involvement of long-lived radical intermediates wikipedia.org. The regioselectivity observed in the oxidation of polyhydroxy steroids, where the least sterically hindered hydroxyl group is preferentially oxidized, also provides evidence for this type of transition state lboro.ac.uklboro.ac.uk.

Stepwise and "Oxygen Rebound" Mechanisms: In contrast, for the oxidation of alkanes (C-H bonds), a stepwise mechanism is often invoked. Computational studies on the reaction of dithis compound with isobutane (B21531) suggest a pathway involving hydrogen abstraction to form an intermediate radical pair, followed by an "oxygen rebound" to form the alcohol product comporgchem.com. This mechanism reconciles experimental observations that are inconsistent with a purely concerted process, such as the formation of radical-derived side products acs.org.

A Unifying View: More recent and sophisticated models propose a unification of these seemingly contradictory pictures. Ab initio studies suggest that the reaction proceeds through a highly polar, asynchronous transition state that is common to both the concerted oxygen insertion and the formation of a radical pair acs.orgacs.org. After this common transition state, the potential energy surface features a bifurcation point acs.org. From this point, one path leads directly to the final products in a concerted fashion, while the other path leads to the formation of a solvent-caged radical pair acs.org. Molecular dynamics simulations support this view, showing that while most trajectories in solution lead directly to the alcohol product, they can be classified as "dynamically concerted" (bond formations occur within 60 fs) or "dynamically stepwise" (bond formations are separated by a longer time gap) comporgchem.com.

| Species | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (Acetone Solution, kcal/mol) |

|---|---|---|

| Transition State 1 (TS1) | 26.6 | 25.9 |

| Intermediate (INT) | 8.6 | 9.3 |

| Transition State 2 (TS2) | 8.6 | -0.8 (Barrierless) |

Data adapted from computational studies by Yang, Yu, and Houk (2016) comporgchem.com. The study indicates a rebound mechanism, which becomes barrierless for the second step in an acetone solution comporgchem.com.

Transition State Structures and Energetics

The reactions of this compound, particularly its role as an oxygen transfer agent, are governed by the structure and energy of the transition states involved. Computational studies have provided significant insight into these transient structures. For instance, in the epoxidation of alkenes, the transition state for oxygen transfer from dioxiranes has been a subject of detailed investigation. While some levels of theory, like MP2, have sometimes suggested unsymmetrical transition states, higher-correlated levels of theory such as QCISD and CCSD indicate a preference for symmetrical transition structures where the two developing C-O bonds have nearly identical lengths wayne.edu.

The transition state for the oxidation of C-H bonds by dioxiranes is characterized as a highly polar, asynchronous structure acs.org. This transition state is a common precursor for two potential pathways: a concerted oxygen insertion into the C-H bond or the formation of a radical pair (an alkyl radical and an α-hydroxyalkoxyl radical) acs.org. These pathways emerge at a bifurcation point on the potential energy surface immediately following the common transition state acs.org. This state corresponds to the formation of a new O-H bond, along with the simultaneous rupture of the substrate's C-H bond and the dioxirane's O-O bond acs.org. Theoretical models like B3LYP suggest this transition state has substantial hydride transfer character acs.org.

The interconversion between a carbonyl oxide (Criegee intermediate) and its corresponding dioxirane also proceeds through a critical transition state. For the parent dioxirane and carbonyl oxide, this transition state has been optimized and characterized using various computational methods wayne.edu. Frequency calculations are essential to confirm these structures as true first-order saddle points on the potential energy surface, each having only one imaginary frequency wayne.edu.

| Reaction / Process | Species | Computational Method | Calculated Activation Enthalpy (kcal/mol) |

|---|---|---|---|

| Cyclization of formaldehyde carbonyl oxide | 1,2-dioxocyclopropane | MINDO/3 | 27.2 researchgate.net |

| Epoxidation of Ethylene | Dioxirane | B3LYP/6-311+G(2d,2p) | 11.3 researchgate.net |

| [4+2] Cycloaddition with Ethylene | Carbonyl Oxide | B3LYP/6-311+G(2d,2p) | 1.0 researchgate.net |

Solvent Effects on Reaction Mechanisms and Rates

Solvent properties can profoundly influence the rates and mechanisms of chemical reactions, including those involving this compound. The choice of solvent can alter reactivity by differentially solvating the reactants and the transition state wikipedia.org. For reactions proceeding through a polar transition state, as is common for dioxirane oxidations, solvent polarity is a critical factor acs.org.

Studies on the epoxidation of alkenes by the related dithis compound have shown that solvents capable of hydrogen bond donation (HBD) increase the reaction rate, while solvents with hydrogen bond acceptor (HBA) capacity decrease the rate rsc.org. This phenomenon can be quantified using multi-parameter solvent effect equations, such as the Kamlet-Taft equation rsc.orgresearchgate.net. The favorable effect of HBD solvents suggests stabilization of the transition state through hydrogen bonding.

The general principles of solvent effects on reaction rates, as described by the Hughes-Ingold rules, are applicable wikipedia.org.

An increase in solvent polarity typically accelerates reactions where a charge is developed in the activated complex from neutral reactants.

Conversely, an increase in solvent polarity tends to decrease the rates of reactions where charge is diminished in the transition state compared to the reactants wikipedia.org.

Given the polar nature of the dioxirane oxidation transition state, moving to a more polar solvent is expected to lower the energy of the transition state relative to the reactants, thereby increasing the reaction rate acs.orgwikipedia.org. The conversion of substituted carbonyl oxides to dioxiranes is also influenced by electrostatic solvent effects wikipedia.org. Computational models that account for the influence of a dielectric medium, such as the Isodensity Polarizable Continuum Model (IPCM), have shown improved agreement with experimental data for dioxirane oxidation selectivity acs.org.

| Solvent Property | Effect on Dioxirane Epoxidation Rate | Rationale |

|---|---|---|

| Hydrogen Bond Donor (HBD) Capacity | Increases Rate rsc.org | Stabilizes the polar transition state through hydrogen bonding. |

| Hydrogen Bond Acceptor (HBA) Capacity | Decreases Rate rsc.org | May destabilize the transition state or preferentially solvate the reactant. |

| Increased Polarity / Dielectric Constant | Generally Increases Rate acs.orgwikipedia.org | Preferentially solvates and stabilizes the charged or highly polar transition state. wikipedia.org |

This compound within Criegee Intermediate Reaction Networks

This compound is an unstable cyclic peroxide that is intrinsically linked to the chemistry of Criegee intermediates (CIs), specifically acetaldehyde (B116499) oxide (CH₃CHOO) wikipedia.org. These intermediates are key species in the ozonolysis of alkenes in the atmosphere and in synthetic organic chemistry ucf.eduresearchgate.net. The reaction network of Criegee intermediates is complex, involving unimolecular decay and bimolecular reactions that can lead to the formation of secondary organic aerosols (SOAs) researchgate.netnih.gov.

Formation and Interconversion with Carbonyl Oxides

This compound is the cyclic isomer of the C₂ Criegee intermediate, acetaldehyde oxide. It is formed via the electrocyclization of this carbonyl oxide wikipedia.org. This interconversion is a reversible process, and the relative stability of the two isomers is a key factor in the subsequent reaction pathways. The methyl group in this compound helps to reduce the rate of ring-opening compared to the unsubstituted parent dioxirane, but the compound remains highly unstable wikipedia.org. The transition state connecting the carbonyl oxide and the dioxirane has been computationally characterized, providing insight into the energetics of this crucial isomerization step wayne.edu.

Role in Ozonolysis and Atmospheric Chemistry Context

The primary atmospheric formation route for the Criegee intermediates that are precursors to dioxiranes is the ozonolysis of unsaturated volatile organic compounds (VOCs) researchgate.net. The reaction between ozone and an alkene, such as propene or 2-butene, initially forms a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate koreascience.krmdpi.com. For example, the ozonolysis of 2-butene can yield acetaldehyde and the acetaldehyde oxide Criegee intermediate (syn- or anti-CH₃CHOO). This CI can then isomerize to form this compound wikipedia.org.

Criegee intermediates are important atmospheric oxidants, and their reaction networks contribute to the formation of key atmospheric species like OH radicals, hydroperoxides, and SOAs researchgate.netnih.govresearchgate.net. The formation of this compound represents one of several competing pathways for the C₂ Criegee intermediate. Other pathways include unimolecular decay or bimolecular reactions with atmospheric species like water, SO₂, and NOx nih.gov. The atmospheric lifetime of the parent alkenes is often determined by their reaction rate with ozone, indicating that ozonolysis is a significant loss process for these compounds in the troposphere, especially in polluted areas mdpi.com.

Water-Catalyzed Pathways and Hydrogen-Bonded Complex Formation

The reaction of Criegee intermediates with water is a critical process in atmospheric chemistry researchgate.net. Theoretical studies have shown that CIs can form hydrogen-bonded complexes with water monomers and dimers. These reactions are of great interest because they can compete with the unimolecular isomerization to dioxiranes and other decay channels researchgate.net. The water-catalyzed reaction of the simplest Criegee intermediate, CH₂OO, is known to be a significant source of atmospheric OH radicals. Similarly, the reaction of acetaldehyde oxide with water is an important removal pathway that can limit the formation of this compound. This reaction network involves the sequential addition of the CI to water, forming species such as hydroxymethyl hydroperoxide (in the case of CH₂OO) nih.gov.

Studies on Reaction Kinetics and Regularities

The kinetics of reactions involving this compound and its precursors are essential for understanding their role in chemical transformations. The rate of ozonolysis, which generates the Criegee intermediate precursor, increases with the degree of substitution on the double bond of the parent alkene nih.gov.

For the subsequent reactions of dioxiranes, such as epoxidation, second-order kinetics are typically observed rsc.org. The rate constants are highly dependent on the substrate, the specific dioxirane, and the solvent conditions, as discussed previously rsc.orgresearchgate.net. The introduction of electron-donating groups on a substrate generally accelerates the rate of electrophilic attack by the dioxirane, while electron-withdrawing groups have a retarding effect researchgate.net.

Kinetic studies of the gas-phase reactions of Criegee intermediates are challenging but crucial for atmospheric models. The unimolecular decay rate of CIs competes with their bimolecular reaction rates. The reaction of CIs with water, SO₂, and NO₂ are often very fast, making these important sinks for CIs in the atmosphere and thus competing directly with the cyclization pathway to form this compound nih.gov. The atmospheric lifetimes of parent alkenes can be estimated based on their ozonolysis rate constants and ambient ozone concentrations, with lifetimes ranging from hours to days mdpi.comnih.gov.

| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Notes |

|---|---|---|

| 2-Methoxypropene | 1.18 × 10⁻¹⁷ mdpi.com | Leads to formation of a substituted Criegee intermediate. |

| 2-Ethoxypropene | 1.89 × 10⁻¹⁷ mdpi.com | Leads to formation of a substituted Criegee intermediate. |

| 3-methyl-2-buten-1-ol (MBO321) | 4.39 × 10⁻¹⁶ nih.gov | A trisubstituted alkene with high reactivity toward ozone. |

| 2-methyl-3-buten-2-ol (MBO232) | 8.3 × 10⁻¹⁸ nih.gov | Rate determined in the presence of an OH scavenger. |

Theoretical and Computational Chemistry Studies on Methyldioxirane Reactivity and Stability

Application of Advanced Quantum Chemical Methods

A variety of advanced quantum chemical methods have been employed to study methyldioxirane and its reactions. These methods differ in their level of theory and computational cost, offering a trade-off between accuracy and feasibility for different system sizes and properties of interest.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely used to investigate the geometry, energetics, and reaction mechanisms of dioxiranes, including this compound. The B3LYP functional, in particular, has been a popular choice for studying the oxidation of various substrates by dioxiranes. For instance, DFT calculations with the B3LYP functional have been used to determine the transition state structures and activation barriers for the oxidation of alkanes and ethers. researchgate.netacs.org Studies have shown that B3LYP, often paired with basis sets like 6-31G(d) or 6-311+G(3df,2p), can provide valuable insights into the reaction pathways. researchgate.netacs.orgacs.org For example, at the B3LYP/6-311+G(3df,2p) level, the calculated barrier for the oxidation of methane (B114726) with dithis compound (B1199080) (a close analog of this compound) is 41.2 kcal/mol. acs.org DFT has also been instrumental in studying the decomposition of dioxiranes and the formation of radical intermediates. acs.orgresearchgate.net

Coupled Cluster (e.g., CCSD(T)) and Multi-Reference Methods (e.g., MR-AQCC)

For higher accuracy, especially in calculating reaction barriers and describing electronic structures with multi-reference character, more sophisticated methods like Coupled Cluster (CC) theory are often employed. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is considered a "gold standard" in quantum chemistry for its accuracy. mdpi.com CCSD(T) calculations have been crucial in refining the energetics of dioxirane (B86890) reactions, often performed as single-point calculations on geometries optimized at a lower level of theory, such as DFT or MP2. acs.orgmdpi.com For instance, the activation barrier for the oxidation of methane by dithis compound was calculated to be 44.2 kcal/mol at the CCSD(T)/6-31G//B3LYP/6-31G level. acs.org

Multi-reference methods, such as the Multi-Reference Averaged Quadratic Coupled Cluster (MR-AQCC), are essential when the electronic state cannot be described by a single determinant, which can be the case in bond-breaking processes or for certain excited states. researchgate.netosti.gov These methods have been applied to study the decomposition of dioxiranes, providing a more accurate description of the potential energy surface in regions where electronic states are close in energy. researchgate.netosti.gov

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a computationally less expensive way to include electron correlation compared to coupled cluster methods. nih.gov MP2 has been used to optimize geometries and calculate frequencies for dioxirane systems. researchgate.netwayne.edu However, it has been noted that MP2 can sometimes overestimate the proton-transfer character of transition states in dioxirane oxidations, which may lead to inaccuracies in predicting reaction selectivities. researchgate.net Despite this, MP2, often in conjunction with basis sets like 6-31G*, has been a valuable tool for initial explorations of reaction pathways and for providing geometries for higher-level single-point energy calculations. nih.govwayne.edu

Analysis of Potential Energy Surfaces and Reaction Paths

Computational studies have been instrumental in mapping the potential energy surfaces (PES) for reactions involving this compound. The PES represents the energy of a system as a function of its geometry and is fundamental to understanding reaction mechanisms. By locating stationary points—minima corresponding to reactants and products, and first-order saddle points corresponding to transition states—researchers can delineate the most likely reaction pathways. wayne.edulasphub.com

For instance, the reaction of dioxiranes with alkenes to form epoxides has been shown to proceed through a spiro transition state. wayne.edu The analysis of the PES helps in understanding the stereoselectivity of such reactions. wayne.edu Furthermore, computational studies have explored the competition between different reaction mechanisms, such as concerted oxygen insertion versus radical pathways in alkane oxidation. acs.org The shape of the PES around the transition state, characterized by its vibrational frequencies (one of which is imaginary for a true transition state), provides information about the nature of the reaction coordinate. wayne.edu

Calculation of Activation Barriers and Reaction Energetics

High-level methods like CCSD(T) are often required for accurate barrier height determination. acs.org For example, the activation barriers for the oxidation of methane, propane, and isobutane (B21531) with dithis compound were calculated at the CCSD(T)/6-31G//B3LYP/6-31G level to be 44.2, 30.3, and 22.4 kcal/mol, respectively. acs.org These results highlight the influence of the substrate structure on the reaction rate. DFT methods, while generally less accurate for barrier heights than CCSD(T), can still provide valuable trends and relative energies. acs.org

| Reactant | Dioxirane | Level of Theory | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Methane | Dithis compound | CCSD(T)/6-31G//B3LYP/6-31G | 44.2 | acs.org |

| Propane | Dithis compound | CCSD(T)/6-31G//B3LYP/6-31G | 30.3 | acs.org |

| Isobutane | Dithis compound | CCSD(T)/6-31G//B3LYP/6-31G | 22.4 | acs.org |

| Methane | Dioxirane | B3LYP/6-311+G(3df,2p) | 36.5 | acs.org |

| Methane | Dithis compound | B3LYP/6-311+G(3df,2p) | 41.2 | acs.org |

| Methane | Difluorodioxirane | B3LYP/6-311+G(3df,2p) | 21.2 | acs.org |

| Ethylene | Dioxirane | MP2/6-31G | 13.2 | wayne.edu |

| Ethylene | Dioxirane | QCISD(T)/6-31G//MP2/6-31G* | 16.7 | wayne.edu |

Basis Set Effects and Level of Theory Considerations in Dioxirane Computations

The choice of basis set and level of theory is critical for obtaining reliable computational results for dioxiranes. The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. Larger basis sets, such as those including polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ), are generally required for accurate descriptions of electronic structure and energetics, especially for anions or systems with weak interactions. mdpi.comosti.gov

Modeling of Solvation Effects (e.g., Continuum Solvation Models, IPCM model)

In computational chemistry, accurately modeling the influence of the solvent is crucial for understanding reaction mechanisms, stability, and molecular properties in the liquid phase. irjweb.comru.nl Solvation models are theoretical frameworks designed to describe the interactions between a solute, such as this compound, and the surrounding solvent. iit.it These models are broadly categorized into explicit models, which treat individual solvent molecules, and implicit or continuum models, which represent the solvent as a continuous medium with specific properties like a dielectric constant. wikipedia.orglabxing.com Due to their computational efficiency, continuum models are widely used to study complex chemical systems. wikipedia.org

The Polarizable Continuum Model (PCM) is a prominent and versatile implicit solvation method. wikipedia.orgnumberanalytics.com In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. nih.gov The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that electrostatically interacts with the solute, thereby accounting for the bulk electrostatic effects of solvation. iit.it Several variations of PCM have been developed, including the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which offer different numerical approaches to solving the electrostatic equations at the cavity surface. wikipedia.orgnih.gov The total free energy of solvation in these models is typically calculated as the sum of terms for electrostatics (Ges), dispersion-repulsion (Gdr), and cavitation (Gcav), which is the energy required to create the solute cavity in the solvent. wikipedia.org

These models have been successfully applied to understand how solvent influences reactivity. For instance, studies on the competition between SN2 and E2 reactions show that strong solvation of the Lewis base can shift the preferred pathway. ru.nl For dioxiranes, theoretical studies have investigated their decomposition and reactivity in various media. researchgate.net Computational work on the thermal decomposition of ethyl(methyl)dioxirane in butanone revealed that the solvent is not merely an inert medium but can actively participate in the reaction through oxidation pathways. researchgate.net The stability of resulting species like carbonyl oxides is also influenced by the solvent environment. researchgate.net The choice of an appropriate solvation model is critical, as it can significantly impact the calculated activation barriers and thermodynamic stabilities of reactants, transition states, and products.

To illustrate the output of such models, the following table shows representative data on how the calculated Gibbs free energy of solvation (ΔGsolv) for a molecule like this compound can vary across different solvents, reflecting differing degrees of stabilization.

Table 1: Representative Solvation Free Energies for this compound Calculated with a Continuum Model

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | -1.5 |

| Acetone (B3395972) | 20.7 | -4.8 |

| Water | 78.4 | -5.5 |

Note: Data are illustrative, based on typical results from continuum solvation calculations, to demonstrate the trend of increased stabilization with solvent polarity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com The theory posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO, being the highest-energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. irjweb.comlibretexts.org Conversely, the LUMO, as the lowest-energy empty orbital, represents the molecule's capacity to act as an electrophile or electron acceptor. irjweb.comlibretexts.org

The reactivity and stability of a molecule are closely related to the energy difference between its HOMO and LUMO, known as the HOMO-LUMO gap. pmf.unsa.baresearchgate.net A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to undergo chemical reactions. irjweb.comresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. pmf.unsa.ba

In the context of this compound, FMO theory provides a powerful framework for understanding its potent oxidizing capabilities, particularly in epoxidation reactions. researchgate.net Dioxiranes are electrophilic oxidants, meaning they react by accepting electrons from a substrate, such as an alkene. The key to this reactivity lies in the nature of their frontier orbitals. The LUMO of this compound is primarily localized on the weak peroxide (O-O) sigma antibonding orbital (σ*O-O). This orbital has a low energy, making this compound a strong electron acceptor. researchgate.netsmu.edu

The epoxidation of an alkene by this compound can be rationalized as an interaction between the HOMO of the alkene (the π orbital of the C=C double bond) and the LUMO of the dioxirane (the σ*O-O orbital). smu.edu This HOMO-LUMO interaction leads to the transfer of electron density from the electron-rich alkene to the dioxirane, resulting in the cleavage of the O-O bond and the formation of two new C-O bonds, thus creating the epoxide ring. smu.edu The efficiency and stereochemistry of this oxygen transfer reaction can be predicted by analyzing the energies and symmetries of these interacting frontier orbitals. numberanalytics.comresearchgate.net

Table 2: Representative FMO Properties and Reactivity Descriptors

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| This compound | -8.5 | -2.0 | 6.5 | 3.25 |

| Ethene (Alkene) | -10.5 | 1.5 | 12.0 | 6.0 |

Note: Values are representative and calculated using DFT methods. Chemical hardness (η) is calculated as (ELUMO – EHOMO)/2. A lower hardness value for this compound compared to the alkene indicates its higher reactivity. The primary interaction is between the HOMO of ethene and the LUMO of this compound.

Conformational Analysis of Dioxiranes and Related Species

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and the analysis of their relative stabilities. taltech.eeic.ac.uk This analysis is fundamental to understanding a molecule's physical properties and chemical reactivity, as the preferred conformation often dictates how a molecule interacts with other species. ic.ac.uk Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are invaluable tools for determining the geometric parameters and relative energies of different conformers. taltech.ee

For cyclic molecules, conformational analysis focuses on the puckering of the ring and the orientation of its substituents. The dioxirane ring is a strained three-membered heterocycle containing one carbon and two oxygen atoms. This high ring strain is a major contributor to its reactivity. Theoretical studies are essential for elucidating the precise geometry of this unstable ring system.

Computational studies on dioxiranes have provided detailed insights into their molecular structure. researchgate.netacs.org DFT and other ab initio methods have been used to optimize the geometries of various substituted dioxiranes. researchgate.net These calculations provide key structural parameters such as bond lengths and bond angles. For instance, a theoretical study on substituted dioxiranes at the MP2/6-311G(d,p) level of theory revealed how different substituents affect the geometry of the core CO2 ring. acs.org The O-O bond length in dioxiranes is a critical parameter, typically calculated to be around 1.52-1.53 Å, which is significantly longer than the O-O bond in hydrogen peroxide (~1.47 Å), indicating its weakness. acs.org The O-C-O angle is highly acute, typically around 65-66°, reflecting the severe strain within the three-membered ring. acs.org Even small changes in substitution, such as replacing hydrogen with fluorine, can subtly alter these parameters, which in turn influences the molecule's stability and reactivity. acs.org

Table 3: Calculated Geometric Parameters of the Dioxirane Ring in Various Substituted Dioxiranes

| Compound | R(C-O) (Å) | R(O-O) (Å) | ∠(O-C-O) (°) | Method of Calculation | Reference |

|---|---|---|---|---|---|

| Dioxirane (H₂CO₂) | 1.388 | 1.516 | 66.2 | MP2/6-311G(d,p) | acs.org |

| Difluorodioxirane (F₂CO₂) | 1.336 | 1.529 | 72.0 | MP2/6-311G(d,p) | acs.org |

| (Fluoroimino)dioxirane | 1.324 | 1.523 | 75.2 | MP2/6-311G(d,p) | acs.org |

| Bis(mesityl)dioxirane | 1.393 | 1.503 | 67.4 | B3LYP/6-31G(d) | researchgate.net |

Note: This table presents key geometric parameters for the three-membered ring of dioxirane and several of its derivatives as determined by computational chemistry methods.

Advanced Applications of Methyldioxirane in Organic Synthesis

Highly Selective Oxyfunctionalization and Oxidation Reactions

Methyldioxiranes, particularly dimethyldioxirane (B1199080) (DMDO) and the more powerful methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are highly effective and selective oxidizing agents used in a wide array of organic transformations. umich.edunih.gov These three-membered cyclic peroxides are valued for their ability to effect oxidations under remarkably mild and neutral conditions, often at or below room temperature. researchgate.netwm.edu Their utility stems from their capacity for electrophilic oxygen transfer, enabling the oxidation of numerous functional groups with high chemoselectivity. umich.eduresearchgate.net The reactivity and selectivity can be tuned by modifying the substituents on the dioxirane (B86890) ring; for instance, the electron-withdrawing trifluoromethyl group in TFDO renders it a significantly more potent oxidant than DMDO. nih.govumich.edu

Oxidation of Saturated Hydrocarbons and C-H Bonds

One of the most significant applications of methyldioxiranes is the direct oxyfunctionalization of unactivated C-H bonds in saturated hydrocarbons, a challenging transformation in organic synthesis. researchgate.netacs.org These reagents exhibit remarkable regioselectivity, preferentially oxidizing C-H bonds in the order of tertiary > secondary >> primary. researchgate.netacs.org The reaction of methyl(trifluoromethyl)dioxirane with various alkanes at low temperatures (-22 to 0°C) yields alcohols and/or ketones in high yields and with short reaction times. researchgate.net Primary C-H bonds are generally not oxidized under these conditions. researchgate.net

The mechanism is often described as a concerted oxygen insertion into the C-H bond. researchgate.net However, some studies suggest a pathway involving a highly polar asynchronous transition state that can lead to either the concerted insertion or the formation of a radical pair that subsequently recombines in an "oxygen rebound" step. researchgate.netacs.org This mechanism accounts for the commonly observed retention of stereochemistry. researchgate.net The powerful nature of TFDO has enabled the hydroxylation of robust cage-like hydrocarbons such as adamantane (B196018) and even cubane (B1203433) under mild conditions. nih.govresearchgate.net In the oxidation of adamantane, TFDO shows a high preference for the tertiary (bridgehead) positions over the secondary positions. researchgate.net

Table 1: Regioselectivity in the Oxidation of Saturated Hydrocarbons by Methyl(trifluoromethyl)dioxirane (TFDO)

| Substrate | Major Product(s) | Selectivity Highlight | Reference |

|---|---|---|---|

| Adamantane | 1-Adamantanol, 2-Adamantanone | High selectivity for tertiary C-H over secondary C-H bonds. | researchgate.net |

| Cubane | Cubanol, 1,4-Cubanediol | Successful mono- and di-hydroxylation of a highly strained hydrocarbon. | researchgate.net |

| Norbornane | Norcamphor | Shows unusual opposite regioselectivity, favoring the secondary C-H bond. | researchgate.net |

| Spiro[cyclopropane-1,2'-adamantane] | Tertiary alcohols | Demonstrates the influence of molecular geometry on C-H bond activation. nih.gov | nih.gov |

Epoxidation of Olefins and Alkenes

Methyldioxiranes are highly efficient reagents for the epoxidation of a wide variety of olefins and alkenes. wm.edumdpi.com The reaction proceeds under neutral, mild conditions and is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide. wm.edu A notable feature of dioxirane epoxidation is the difference in reaction rates between isomeric alkenes. Kinetic studies have shown that cis-alkenes are epoxidized significantly faster—often by a factor of about 8—than their corresponding trans-isomers. wm.edu

This rate difference is attributed to the reaction mechanism, which is believed to proceed through a concerted "spiro" transition state where the plane of the alkene's pi bond is perpendicular to the dioxirane ring. wm.edu In this geometry, the attack on a cis-alkene occurs from the least hindered side, whereas the reaction with a trans-alkene inevitably involves steric hindrance between the dioxirane and one of the alkene's substituents. wm.edu The use of isolated dioxirane solutions is advantageous as the oxidant is converted to acetone (B3395972) (in the case of DMDO), which can be easily removed, often yielding analytically pure epoxide products. wm.edu

Table 2: Examples of Alkene Epoxidation using Dithis compound (DMDO)

| Alkene Substrate | Product | Key Observation | Reference |

|---|---|---|---|

| cis-2-Butene | cis-2,3-Epoxybutane | The reaction is stereospecific. The cis-alkene reacts approximately 8 times faster than the trans-alkene. | wm.edu |

| trans-2-Butene | trans-2,3-Epoxybutane | ||

| Limonene | Limonene dioxide | Demonstrates double epoxidation of a diene using in-situ generated DMDO. | researchgate.net |

| Cyclooctene | Cyclooctene oxide | High yield epoxidation under mild conditions. | researchgate.net |

Oxidation of Sulfur-Containing Compounds (e.g., sulfides, sulfoxides)

Dithis compound (DMDO) serves as an excellent reagent for the chemoselective oxidation of sulfur-containing compounds. umich.eduresearchgate.net When a molecule contains both a sulfur atom and other potentially oxidizable sites, such as a carbon-carbon double bond, DMDO selectively oxidizes the sulfur. umich.edu For example, in the oxidation of 1-thiochromones, which contain both a sulfide (B99878) moiety and an olefinic double bond, only the sulfur atom is oxidized, yielding the corresponding sulfoxide (B87167) or sulfone. umich.edu

The extent of oxidation can be precisely controlled by the stoichiometry of the dioxirane used. The reaction of a sulfide with one equivalent of DMDO typically yields the sulfoxide, while the addition of a second equivalent oxidizes the sulfoxide further to the sulfone. umich.edumdpi.com This stepwise oxidation allows for the selective preparation of either oxidation state. umich.edu In contrast, the more powerful methyl(trifluoromethyl)dioxirane (TFDO) often oxidizes sulfides directly to sulfones, even when the sulfoxide is present in the reaction mixture, suggesting a different intermediate pathway may be involved. umich.edu

Table 3: Controlled Oxidation of Sulfur Compounds by Dithis compound (DMDO)

| Substrate | Equivalents of DMDO | Major Product | Reference |

|---|---|---|---|

| 1-Thiochromone | 1 | 1-Thiochromone-1-oxide (Sulfoxide) | umich.edu |

| 2 | 1-Thiochromone-1,1-dioxide (Sulfone) | ||

| Thianthrene 5-oxide | 1 | Thianthrene 5,10-dioxide | researchgate.net |

| Excess | Thianthrene 5,5,10-trioxide | ||

| Methyl phenyl sulfide | 1 | Methyl phenyl sulfoxide | mdpi.com |

| 2 | Methyl phenyl sulfone |

Oxidation of Nitrogen-Containing Compounds (e.g., amines, N-hydroxylation)

Methyldioxiranes are effective for the oxidation of various nitrogen-containing compounds. umich.eduacs.org Tertiary amines and heterocyclic nitrogen compounds, such as pyridines, are readily oxidized to their corresponding N-oxides in high yields. researchgate.net This transformation is valuable as N-oxides are important synthetic intermediates and can exhibit unique biological activities. researchgate.net The electrophilic nature of dioxiranes makes them well-suited for attacking the nucleophilic nitrogen atom in these substrates. acs.org The reaction conditions are typically mild, avoiding the harsh reagents often required in other N-oxidation protocols. lboro.ac.uk This method provides a clean and efficient route for the preparation of a wide variety of N-oxides. researchgate.net

Applications in Biologically Relevant Molecule Synthesis

The mild and selective nature of this compound makes it a valuable tool in the synthesis of complex and sensitive biologically active molecules. nih.govalbany.edu Its ability to perform oxidations under non-acidic and non-basic anhydrous conditions is particularly advantageous when working with delicate substrates like nucleotides, peptides, and carbohydrates that are prone to degradation or side reactions under harsher conditions. acs.orguniversiteitleiden.nl

Oxidation of Nucleoside Phosphites to Phosphates

A key application of this compound in biochemical synthesis is the oxidation of nucleoside phosphites to the corresponding phosphates. acs.orgnih.gov This step is a critical part of modern automated solid-phase oligonucleotide synthesis. Ethyl(methyl)dioxirane has been demonstrated to be a particularly efficient reagent for this transformation. acs.orgnih.gov The oxidation is rapid and clean, proceeding under nonbasic and nonaqueous conditions, which is crucial for protecting sensitive functional groups on the nucleobases. acs.orgcapes.gov.br

This method is compatible with both N-protected and N-unprotected nucleoside strategies and can be applied to syntheses performed in solution or on solid supports. acs.orgnih.gov The use of ethyl(methyl)dioxirane avoids issues associated with traditional aqueous oxidants, such as iodine/water, which can be problematic for moisture-sensitive molecules. acs.org The reagent, commercially available as a solution, provides a convenient and effective means to generate the vital phosphate (B84403) backbone of DNA and RNA. acs.org

Table 4: Oxidation of Dinucleoside Phosphites to Phosphates using Ethyl(methyl)dioxirane

| Substrate (Dinucleoside Phosphite) | Reaction Time | Yield (%) | Phase | Reference |

|---|---|---|---|---|

| d(T-P(OEt)-T) | 1 min | 98 | Solution | acs.org |

| d(Cbz-P(OEt)-T) | 1 min | 99 | Solution | acs.org |

| d(T-P(O-)-T) on CPG support | 1 min | >99 (by HPLC) | Solid | acs.org |

Synthesis of N-Hydroxyamino Acids

The oxidation of the nitrogen atom in amino acids to produce N-hydroxyamino acids is a significant transformation, yielding compounds that are intermediates in metabolic pathways and precursors to valuable synthetic targets. researchgate.netru.nl Dioxiranes, particularly substituted variants like methyl(trifluoromethyl)dioxirane (TFDO) and dithis compound (DMDO), have emerged as effective reagents for this purpose, offering high selectivity for N-hydroxylation under mild conditions. researchgate.netresearchgate.net

An efficient method for the synthesis of N-hydroxyamino acids in high enantiomeric excess involves the direct and selective N-hydroxylation of N-Boc protected primary amino acid esters. researchgate.net The use of methyl(trifluoromethyl)dioxirane, a powerful electrophilic oxidizing agent, facilitates this transformation with high yields. researchgate.net Research has demonstrated that for N-Boc protected amino acid esters, TFDO selectively oxidizes the N-H bond over the C-H bonds within the molecule. For instance, the oxidation of an α-amino acid ester using TFDO resulted in the corresponding N-hydroxy amine in a 57% yield. researchgate.net Subsequent deprotection of the Boc-group yields the N-hydroxy amino acid ester, a crucial metabolic intermediate. researchgate.net

Further studies have explored the reaction of TFDO with Boc-protected dipeptide esters. When Boc-Leu-Phe-OMe was treated with TFDO, the N-hydroxy analog was produced as the main product with a 56% yield, demonstrating a preference for N-oxidation even in more complex peptide structures. researchgate.net The reactivity and selectivity of the dioxirane are influenced by its substituents; TFDO generally shows higher reactivity compared to DMDO. researchgate.net

The general protocol for this transformation involves the careful addition of a pre-prepared solution of the dioxirane to the protected amino acid ester in a suitable solvent at low temperatures. The reaction progress is typically monitored by thin-layer chromatography (TLC) or other analytical techniques.

| Substrate | Dioxirane Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-α-amino acid ester | Methyl(trifluoromethyl)dioxirane (TFDO) | N-Boc-N-hydroxy-α-amino acid ester | 57 | researchgate.net |

| Boc-Leu-Phe-OMe | Methyl(trifluoromethyl)dioxirane (TFDO) | N-hydroxy analog of Boc-Leu-Phe-OMe | 56 | researchgate.net |

| Generic Amino Acid Esters | Dithis compound (DMDO) | N-Hydroxyamino Acid Derivatives | N/A | researchgate.net |

Stereoselective and Enantioselective Transformations Mediated by Dioxiranes

Dioxiranes are highly effective reagents for stereoselective and enantioselective oxidation reactions, most notably in the epoxidation of alkenes. wikipedia.org The stereochemical outcome of these reactions can be controlled either by the existing chirality in the substrate (diastereoselective oxidation) or by the use of a chiral dioxirane (enantioselective oxidation). nih.govorganicchemistrydata.org

The mechanism of epoxidation by dioxiranes is understood to proceed through a concerted oxygen transfer via a spiro transition state. wikipedia.org In this transition state, the plane of the oxirane is perpendicular to the plane of the alkene, which accounts for the retention of the alkene's configuration in the epoxide product. wikipedia.org This mechanistic feature is the foundation for the high stereoselectivity observed.

Diastereoselective Oxidations: When an achiral dioxirane, such as dithis compound (DMDO), reacts with a chiral substrate containing diastereotopic faces, high diastereoselectivity can be achieved. nih.gov For example, the epoxidation of glycals and their isosteres, 4-deoxypentenosides, with DMDO exhibits significant stereoselectivity. The substituents on the pyran ring direct the incoming oxidant to the less sterically hindered face or are influenced by stereoelectronic effects. nih.gov Studies have shown that for fully substituted dihydropyrans, the epoxidation is generally directed to the face opposite the majority of the substituents. nih.gov The removal or change of a substituent can alter the facial selectivity, highlighting the subtle interplay of steric and electronic factors in directing the oxidation. nih.gov

Enantioselective Oxidations: Enantioselective transformations are achieved by using chiral dioxiranes, which are typically generated in situ from chiral ketones and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate). wikipedia.orgresearchgate.net The most prominent example of this strategy is the Shi epoxidation, which employs a fructose-derived chiral ketone as the catalyst. wikipedia.orgorganicchemistrydata.org This method allows for the highly enantioselective epoxidation of a wide range of olefins, particularly trans-disubstituted and trisubstituted alkenes. organicchemistrydata.org The chiral environment created by the dioxirane, derived from the chiral ketone, differentiates between the two enantiotopic faces of the prochiral alkene in the transition state. wikipedia.org

Another approach involves using chloroacetone-derived dioxiranes for the asymmetric epoxidation of chiral cinnamic acid derivatives, which has been shown to proceed with good diastereoselectivity. researchgate.net This methodology was successfully applied to the synthesis of a key chiral intermediate for diltiazem (B1670644) with high enantiomeric purity. researchgate.net

| Transformation Type | Substrate | Dioxirane/Ketone Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Diastereoselective Epoxidation | Glycals and 4-deoxypentenosides | Dithis compound (DMDO) | High facioselectivity based on steric and stereoelectronic effects of pyran substituents. | nih.gov |

| Enantioselective Epoxidation | Prochiral Alkenes (e.g., trans-stilbene) | Chiral Dioxirane from Shi Catalyst (fructose-derived) | High enantioselectivity for various olefins. | wikipedia.orgorganicchemistrydata.org |

| Diastereoselective Epoxidation | Chiral Cinnamic Acid Derivatives | In situ Dioxirane from Trichloroacetone | Good diastereoselectivity (dr up to 90:10) and high yields. | researchgate.net |

Integration into Catalytic Reaction Cycles and Processes (where this compound or derivatives act as key oxidants)

A major advancement in the application of dioxiranes in synthesis is their integration into catalytic cycles. This approach avoids the need to prepare and isolate the often-unstable dioxirane reagents stoichiometrically. wikipedia.orgresearchgate.net Instead, the dioxirane is generated in situ from a catalytic amount of a ketone precursor and a stoichiometric amount of a terminal oxidant. sci-hub.st This methodology is not only more efficient and economical but also greener, particularly when hydrogen peroxide is used as the terminal oxidant. researchgate.net

The general catalytic cycle for a dioxirane-mediated oxidation is as follows:

A ketone (the catalyst) reacts with a primary oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone) or hydrogen peroxide, to form the corresponding dioxirane. wikipedia.orgcapes.gov.br

The generated dioxirane, such as dithis compound from an acetone catalyst, then oxidizes the organic substrate (e.g., an alkene to an epoxide).

In the process of oxidizing the substrate, the dioxirane is reduced back to the original ketone, which can then re-enter the catalytic cycle.

This process allows a small amount of the ketone to facilitate a large number of turnovers. The reactions are often performed in biphasic systems, consisting of a buffered aqueous solution of Oxone and an organic solvent containing the substrate and ketone catalyst. wikipedia.org Phase-transfer catalysts can be employed to enhance the reaction rate between the components in the different phases. sci-hub.st For instance, the use of 1-dodecyl-1-methyl-4-oxopiperidinium triflate has been shown to be effective in the epoxidation of various alkenes. sci-hub.st

The choice of ketone catalyst is crucial as it determines the reactivity and, in the case of chiral ketones, the enantioselectivity of the oxidation. wikipedia.orgorganicchemistrydata.org While simple ketones like acetone are used for generating achiral dioxiranes like dithis compound, more complex and specifically designed chiral ketones are used for asymmetric catalysis, as seen in the Shi epoxidation. wikipedia.orgorganicchemistrydata.org These catalytic systems have demonstrated the potential to replace some traditional transition metal-based oxidation protocols, avoiding the generation of toxic heavy metal waste. researchgate.net

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Ketone Precursor | Catalyst (regenerated in the cycle) | Acetone, Methyl(trifluoromethyl)ketone, Shi's fructose-derived ketone | wikipedia.orgorganicchemistrydata.orgresearchgate.net |

| Primary Oxidant | Stoichiometric terminal oxidant | Potassium Peroxymonosulfate (Oxone), Hydrogen Peroxide (H₂O₂) | wikipedia.orgresearchgate.netsci-hub.st |

| Substrate | Molecule to be oxidized | Alkenes, Sulfides, Amines | wikipedia.orgsci-hub.st |

| Phase-Transfer Catalyst (Optional) | Enhances reaction in biphasic systems | Quaternary ammonium (B1175870) salts | sci-hub.st |

Future Research Directions and Unresolved Questions in Methyldioxirane Chemistry

Development of Novel Substituted Methyldioxirane Derivatives with Tuned Reactivity

A primary objective in advancing dioxirane (B86890) chemistry is the design and synthesis of new derivatives with tailored reactivity and selectivity. While this compound itself is highly unstable, the introduction of a second substituent, as seen in dithis compound (B1199080) (DMD), enhances stability. smolecule.comwikipedia.org The methyl group in this compound does offer some kinetic stabilization through electronic and steric effects when compared to the unsubstituted parent dioxirane. smolecule.com

Future work aims to move beyond common derivatives like DMD and the more powerful oxidant methyl(trifluoromethyl)dioxirane (B1250162) (TFD) by introducing a wider range of functional groups. smolecule.comwikipedia.org The introduction of electron-withdrawing groups, such as fluorine, has been shown to increase the electrophilicity and reactivity of the dioxirane, a principle that can be further exploited. uniba.itresearchgate.net Research is particularly focused on developing chiral ketone precursors that can lead to dioxiranes capable of catalytic and highly enantioselective oxidations, a long-standing goal in organic synthesis. researchgate.net The ability to fine-tune the electronic and steric properties of the substituents will allow for the creation of a toolkit of dioxirane reagents, each optimized for specific chemical transformations, from selective epoxidations to challenging C-H functionalizations. uniba.itresearchgate.net

Table 1: Comparison of Selected Substituted Dioxiranes

| Compound | Formula | Key Features |

| This compound | C₂H₄O₂ | Highly unstable; proposed intermediate in ozonolysis. wikipedia.org |

| Dithis compound (DMD) | C₃H₆O₂ | More stable than this compound; a powerful and common oxidizing agent in organic synthesis. smolecule.com |

| Methyl(trifluoromethyl)dioxirane (TFD) | C₃H₃F₃O₂ | A stronger, more electrophilic oxidant than DMD; useful for difficult oxidations. smolecule.comwikipedia.org |

Advancements in In Situ Generation and Isolation Techniques for Broader Applicability

The inherent instability and volatility of this compound necessitate its generation in situ for most applications. smolecule.com The standard method involves the reaction of a ketone precursor with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone), often in a buffered, two-phase system. wikipedia.orglboro.ac.uk While effective, this reliance on in situ generation limits some applications, and the established isolation procedures involving low-temperature distillation are not practical for large-scale production. wikipedia.orggoogle.com

Future research is directed towards making these powerful reagents more accessible and versatile. One avenue is the improvement of isolation techniques. A modified in situ method has been developed that permits the isolation of some less volatile dioxiranes in solutions of their parent ketones, expanding the range of available reagents. researchgate.netacs.org Another key area is the development of more sustainable generation protocols. The use of hydrogen peroxide as a terminal oxidant in place of Oxone is being explored as a greener, more atom-economical alternative for the catalytic, in situ generation of dioxiranes. royalsocietypublishing.org Furthermore, developing methods to generate ketone-free solutions of dioxiranes is crucial for studying their intrinsic reactivity and decomposition pathways without interference from the precursor ketone. researchgate.net

Further Elucidation of Complex Reaction Mechanisms and Transient Intermediates

While the general reactivity of this compound is understood, the finer details of its reaction mechanisms remain an active area of investigation. This compound is known to form from the cyclization of acetaldehyde (B116499) oxide (CH₃CHOO), a key Criegee intermediate in ozonolysis reactions. smolecule.comaip.org The mechanism of subsequent reactions, such as the epoxidation of alkenes, is often described as a concerted oxygen transfer via a spiro transition state, which accounts for the observed stereospecificity. wikipedia.org

However, the reality is often more complex. For reactions like the oxidation of C-H bonds, evidence suggests that both concerted (molecular) and free-radical pathways can operate concurrently. researchgate.net The decomposition of dioxiranes can also proceed through multiple channels, including isomerization to esters or radical-initiated chain reactions. researchgate.net A significant challenge is understanding how the structure of the dioxirane and the substrate dictates the operative mechanism. For instance, studies have shown that moving from dithis compound to the more electrophilic methyl(trifluoromethyl)dioxirane can cause a switch from a homolytic (radical-based) C-H oxidation pathway to a heterolytic (ionic) N-H oxidation pathway in lactams. uniba.it

Future research will lean heavily on a combination of experimental techniques and high-level computational studies (like DFT and CCSD(T)) to map out potential energy surfaces, characterize transition states, and identify transient intermediates such as radical pairs. researchgate.netethernet.edu.etlibretexts.org A deeper understanding of these complex mechanisms is essential for predicting and controlling the outcomes of dioxirane oxidations.

Expanded Applications in Sustainable Chemical Synthesis and Novel Chemical Transformations

The future will see an expansion of their synthetic applications. A key area of growth is in late-stage functionalization, particularly for the synthesis of complex molecules in drug discovery. anu.edu.au Dioxiranes have proven capable of selectively hydroxylating C-H bonds in complex natural products and peptides with high selectivity and retention of stereochemistry, a transformation that is exceptionally difficult to achieve with other methods. researchgate.netnih.gov This allows for the direct modification of biological molecules to create novel analogues with potentially enhanced properties. nih.gov

Research will also focus on expanding the scope of novel transformations. This includes developing catalytic systems that use greener terminal oxidants like H₂O₂ and broadening the range of substrates that can be efficiently oxidized. royalsocietypublishing.org The ability to selectively functionalize unactivated C-H bonds remains a paramount challenge in organic synthesis, and dioxiranes represent one of the most promising solutions. researchgate.netacs.org

Table 2: Selected Applications of Dioxirane-Mediated Oxidations

| Reaction Type | Substrate | Product | Significance |

| Epoxidation | Alkenes | Epoxides | Stereospecific, metal-free synthesis of valuable intermediates. wikipedia.orgresearchgate.net |

| C-H Hydroxylation | Alkanes, Peptides | Alcohols, Hydroxylated Peptides | Oxidation of unactivated C-H bonds; late-stage functionalization. wikipedia.orgnih.gov |

| Heteroatom Oxidation | Sulfides, Amines | Sulfoxides, Nitro Compounds | Selective oxidation under mild, neutral conditions. smolecule.comrsc.org |

Deeper Understanding of Atmospheric Implications and Environmental Reactivity

This compound and its formation pathway are of significant interest in atmospheric chemistry. It is a proposed, albeit transient, intermediate in the atmospheric ozonolysis of common alkenes such as propene. smolecule.comwikipedia.org The reaction proceeds through the formation of Criegee intermediates (carbonyl oxides), which are central to atmospheric oxidation cycles. aip.org The unimolecular decomposition of these intermediates is a complex process, with one major pathway being isomerization into a "hot" hydroperoxide, and another being cyclization to form a dioxirane. aip.orgoalib.com

Understanding the fate of Criegee intermediates is crucial for accurate atmospheric modeling. Their reactions contribute to the formation of secondary organic aerosols and key atmospheric species like sulfuric acid (via reaction with SO₂). aip.orgsoton.ac.uk A critical unresolved question is the branching ratio between the various unimolecular decay channels of Criegee intermediates (including dioxirane formation) and their bimolecular reactions with atmospheric water, SO₂, and other trace gases. soton.ac.ukacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.